2-N-benzylpyridine-2,5-diamine

Vue d'ensemble

Description

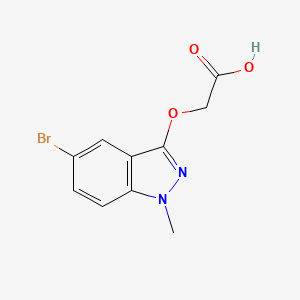

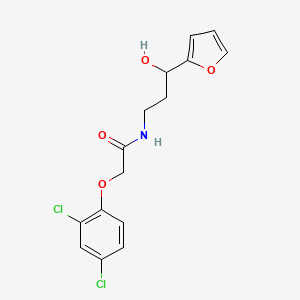

2-N-benzylpyridine-2,5-diamine is a chemical compound with the molecular formula C12H13N3 and a molecular weight of 199.26 . It is a solid substance at room temperature .

Physical And Chemical Properties Analysis

2-N-benzylpyridine-2,5-diamine is a solid substance at room temperature . No further details about its physical and chemical properties were found in the search results.Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis of Novel Polyimides : A study by Zhang et al. (2005) involved the synthesis of aromatic diamine monomers containing a pyridine unit. This included 2,6-Bis(3-aminobenzoyl)pyridine, highlighting its potential in developing polyimides with unique physical and thermal properties.

Dye Design and Evaluation

- Non-mutagenic Azo Dyes : Calogero et al. (1987) focused on synthesizing diaminobipyridines like 5,5'-diamino-2,2'-bipyridine as replacements for benzidine in azo dyes, finding them less genotoxic than benzidine-based dyes. This implies potential applications of related compounds in safer dye design (Calogero et al., 1987).

Luminescent Metal Complexes

- Brightly Luminescent Metal Complexes : Research by Williams (2009) explored the coordination chemistry of dipyridylbenzene compounds, structurally similar to terpyridine, for their potential in creating highly efficient luminescent metal complexes, suggesting relevance for compounds like 2-N-benzylpyridine-2,5-diamine in similar applications.

Medicinal Chemistry

- Treatment of Alzheimer's Disease : Mohamed et al. (2012) investigated 2-benzylpiperidin-N-benzylpyrimidin-4-amines as multifunctional agents for Alzheimer's disease treatment, highlighting the relevance of similar benzylpyridine structures in developing therapeutic compounds (Mohamed et al., 2012).

Electronic Structure and Spectroscopy

- Spectroscopic Investigations : Mathammal et al. (2015) conducted spectroscopic studies on 2-Benzylpyridine, providing insights into its electronic structure and vibrational characteristics, which could be relevant for understanding similar compounds (Mathammal et al., 2015).

Metal-Catalyzed Reactions

- Metal-Catalyzed Diamination : Cardona and Goti (2009) reviewed metal-catalyzed 1,2-diamination reactions, indicating the importance of such reactions in synthesizing compounds with 1,2-diamine motifs, relevant to structures like 2-N-benzylpyridine-2,5-diamine (Cardona & Goti, 2009).

Chemical Sensing

- Fluorescent Receptors for Metal Ions : Pawar et al. (2015) developed a chemosensor based on benzene-1,2-diamine structure for dual Ni2+ and Cu2+ recognition, suggesting potential applications of similar benzylpyridine structures in chemical sensing (Pawar et al., 2015).

Mécanisme D'action

Target of Action

The primary target of 2-N-benzylpyridine-2,5-diamine is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the proteolytic processing of the amyloid precursor protein (APP) .

Mode of Action

It is known to interact with beta-secretase 1 . The interaction between the compound and its target may lead to changes in the activity of the enzyme, potentially affecting the processing of APP .

Biochemical Pathways

Given its target, it is likely to influence pathways related to the processing of app . The downstream effects of these changes could potentially impact the formation of beta-amyloid, a peptide associated with neurodegenerative diseases .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given its target, it may influence the processing of APP, potentially affecting the formation of beta-amyloid . Changes in beta-amyloid formation could have significant effects at the cellular level, particularly in neurons .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action .

Propriétés

IUPAC Name |

2-N-benzylpyridine-2,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-11-6-7-12(15-9-11)14-8-10-4-2-1-3-5-10/h1-7,9H,8,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIMIBAZIQKSFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-Benzylpyridine-2,5-diamine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(1,3-Benzoxazol-2-ylamino)ethyl]-6-cyclopropylpyrimidin-4-one](/img/structure/B2473559.png)

![2-bromo-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2473560.png)

![N-(2-chlorobenzyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2473562.png)

![2-[1-(4-Ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2473566.png)

![Methyl [2-(4-methylphenyl)ethyl]carbamate](/img/structure/B2473571.png)

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2473572.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2473575.png)